Cas no 868166-20-5 (2-Iodo-5-(trifluoromethyl)benzonitrile)

2-Iodo-5-(trifluoromethyl)benzonitrile structure
868166-20-5 structure
Product Name:2-Iodo-5-(trifluoromethyl)benzonitrile
N.o CAS:868166-20-5
MF:C8H3F3IN
MW:297.01580452919
MDL:MFCD18398159
CID:1069019
PubChem ID:53363644
Update Time:2024-10-26

2-Iodo-5-(trifluoromethyl)benzonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Iodo-5-(trifluoromethyl)benzonitrile
    • BENZONITRILE, 2-IODO-5-(TRIFLUOROMETHYL)-
    • 2-Iodo-5-(trifluoromethyl)benzonitrile (ACI)
    • 2-Cyano-4-trifluoromethyl-1-iodobenzene
    • 5-(Trifluoromethyl)-2-iodobenzonitrile
    • DTXSID30693641
    • SY204433
    • AS-10074
    • DA-01929
    • CS-0006986
    • MFCD18398159
    • 868166-20-5
    • SCHEMBL531358
    • CL8986
    • AKOS025403881
    • EN300-224449
    • MDL: MFCD18398159
    • Inchi: 1S/C8H3F3IN/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3H
    • Chave InChI: KSPKCPNOVAIBEE-UHFFFAOYSA-N
    • SMILES: N#CC1C(I)=CC=C(C(F)(F)F)C=1

Propriedades Computadas

  • Massa Exacta: 296.92623g/mol
  • Massa monoisotópica: 296.92623g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 229
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.2
  • Superfície polar topológica: 23.8Ų

2-Iodo-5-(trifluoromethyl)benzonitrile Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
I724793-100mg
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5
100mg
$64.00 2023-05-18
TRC
I724793-250mg
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5
250mg
$81.00 2023-05-18
TRC
I724793-500mg
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5
500mg
$121.00 2023-05-18
TRC
I724793-1g
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5
1g
$161.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X07025-1g
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 98%
1g
¥59.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X07025-5g
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 98%
5g
¥273.0 2024-07-18
ChemScence
CS-0006986-250mg
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 98.64%
250mg
$22.0 2022-04-26
ChemScence
CS-0006986-1g
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 98.64%
1g
$61.0 2022-04-26
ChemScence
CS-0006986-5g
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 98.64%
5g
$212.0 2022-04-26
ChemScence
CS-0006986-10g
2-Iodo-5-(trifluoromethyl)benzonitrile
868166-20-5 98.64%
10g
$362.0 2022-04-26

2-Iodo-5-(trifluoromethyl)benzonitrile Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Diiodomethane ,  tert-Butyl nitrite ;  rt → 100 °C; 30 min, 100 °C
Referência
Discovery of Substituted Biphenyl Oxazolidinone Inhibitors of Cholesteryl Ester Transfer Protein
Thompson, Christopher F.; et al, ACS Medicinal Chemistry Letters, 2011, 2(6), 424-427

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  rt; 4 h, rt → 95 °C; 95 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water
Referência
Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation
Whyte, Andrew ; et al, Organic Letters, 2018, 20(2), 345-348

Método de produção 3

Condições de reacção
1.1 Reagents: Diiodomethane ,  tert-Butyl nitrite ;  rt; rt → 100 °C; 30 min, 100 °C
Referência
Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib
Smith, Cameron J.; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4880-4895

Método de produção 4

Condições de reacção
1.1 Solvents: Dimethylformamide ;  4 h, rt → reflux
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C
2.2 Reagents: Potassium iodide Solvents: Water ;  rt; 4 h, rt → 95 °C; 95 °C → rt
2.3 Reagents: Sodium sulfite Solvents: Water
Referência
Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation
Whyte, Andrew ; et al, Organic Letters, 2018, 20(2), 345-348

Método de produção 5

Condições de reacção
1.1 Solvents: Dimethylformamide ;  1 h, reflux
2.1 Reagents: Diiodomethane ,  tert-Butyl nitrite ;  rt; rt → 100 °C; 30 min, 100 °C
Referência
Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib
Smith, Cameron J.; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4880-4895

Método de produção 6

Condições de reacção
1.1 Solvents: Dimethylformamide ;  rt → reflux; 1 h, reflux
2.1 Reagents: Diiodomethane ,  tert-Butyl nitrite ;  rt → 100 °C; 30 min, 100 °C
Referência
Discovery of Substituted Biphenyl Oxazolidinone Inhibitors of Cholesteryl Ester Transfer Protein
Thompson, Christopher F.; et al, ACS Medicinal Chemistry Letters, 2011, 2(6), 424-427

2-Iodo-5-(trifluoromethyl)benzonitrile Raw materials

2-Iodo-5-(trifluoromethyl)benzonitrile Preparation Products

2-Iodo-5-(trifluoromethyl)benzonitrile Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:868166-20-5)2-Iodo-5-(trifluoromethyl)benzonitrile
Número da Ordem:A940257
Estado das existências:in Stock
Quantidade:10g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 15:33
Preço ($):190.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:868166-20-5)2-Iodo-5-(trifluoromethyl)benzonitrile
A940257
Pureza:99%
Quantidade:10g
Preço ($):190.0
E- mail